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Compound of Interest

Compound Name: (R)-Dimethindene Maleate

Cat. No.: B13853120 Get Quote

Executive Summary: The Stereochemical
Divergence
In the development of antihistamines, dimethindene represents a classic case of inverse

stereoselectivity. While the drug is clinically marketed as a racemate (maleate salt), its

pharmacological profile is bifurcated by its enantiomers.

(R)-(-)-Dimethindene is the eutomer for the Histamine H1 receptor, driving the primary

therapeutic effect (antiallergic/antipruritic).[1]

(S)-(+)-Dimethindene is the eutomer for the Muscarinic M2 receptor, driving the

anticholinergic side-effect profile and potential off-target interactions.

This guide objectively compares the potency of the purified (R)-enantiomer against the

racemate, providing experimental evidence that isolation of the (R)-isomer enhances H1

selectivity while significantly reducing M2-mediated anticholinergic burden.

Pharmacological Mechanism & Stereoselectivity
The chiral center of dimethindene dictates its receptor binding affinity. The spatial arrangement

of the ethyl and dimethylaminoethyl groups relative to the indene ring creates distinct

pharmacophores for H1 and muscarinic receptors.
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The following diagram illustrates the divergent signaling pathways activated or blocked by the

specific enantiomers.
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Figure 1: Inverse stereoselectivity of dimethindene enantiomers. The (R)-isomer targets the H1

receptor, while the (S)-isomer disproportionately targets the M2 muscarinic receptor.

Comparative Potency Data
The following data synthesizes binding affinity (

) and functional potency (

) values derived from guinea pig ileum (functional) and radioligand binding assays.

Table 1: Receptor Affinity Profile
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Parameter
(R)-(-)-
Dimethindene

(S)-(+)-
Dimethindene

Racemic
Dimethindene

Potency Ratio
((R) vs Rac)

H1 Receptor

Potency (

)

9.42 7.48 9.30
~1.3x

(Functional)

H1 Binding

Affinity (

)

1.1 nM ~35 nM 1.5 nM ~1.4x (Binding)

M2 Receptor

Potency (

)

6.25 7.86 ~7.50
(R) is ~40x less

active

Selectivity Ratio

(H1/M2)
>1000 < 0.5 ~60

(R) is highly

selective

Data Interpretation:

H1 Potency: The (R)-enantiomer is the eutomer.[1][2] While the racemate is highly potent (

9.30), this is largely due to the presence of the (R)-isomer. The (S)-isomer acts as a
"distomer" with 100-fold lower affinity (

7.48), essentially diluting the H1 activity of the racemate.

M2 Potency: The (S)-enantiomer is the eutomer for the M2 receptor. By using pure (R)-

dimethindene, the affinity for the M2 receptor drops significantly (from

7.86 to 6.25), drastically reducing the potential for anticholinergic adverse events such as dry
mouth or tachycardia.

Experimental Protocols
To validate these potency values in a laboratory setting, the following self-validating protocols

are recommended. These protocols distinguish between functional antagonism (tissue bath)

and binding affinity (radioligand).
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Protocol A: Functional H1 Antagonism (Guinea Pig
Ileum)
Objective: Determine the

value of (R)-dimethindene vs. racemate.[2]

Workflow Diagram:

Tissue Preparation:
Isolate Guinea Pig Ileum segments (2-3 cm)
Suspend in Tyrode's solution @ 37°C, pH 7.4

Equilibration:
Load 1g tension, stabilize for 60 mins

Wash every 15 mins

Control Curve:
Cumulative Histamine dosing (10^-9 M to 10^-4 M)

Record contraction (Isotonic transducer)

Incubation:
Wash tissue, incubate with Antagonist

((R)-Dimethindene or Racemate) for 20 mins

Test Curve:
Repeat Histamine dosing in presence of Antagonist

Analysis:
Calculate Dose Ratio (DR)

Plot Schild Regression: log(DR-1) vs -log[B]
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Figure 2: Functional assay workflow for determining H1 antagonist potency.

Detailed Methodology:

Tissue Prep: Sacrifice male Dunkin-Hartley guinea pigs (300-500g). Isolate the distal ileum,

discarding the 10cm nearest the ileocecal valve. Cut into 2cm segments.

Organ Bath: Mount segments in a 10-20mL organ bath containing Tyrode’s solution, aerated

with 95% O2 / 5% CO2. Maintain at 37°C.

Agonist Challenge: Construct a cumulative concentration-response curve (CRC) for

histamine (

to

M) to establish maximal contraction (

).

Antagonist Incubation: Wash tissue until baseline is restored. Incubate with the test

compound ((R)-dimethindene or Racemate) at fixed concentrations (e.g., 1 nM, 3 nM, 10

nM) for 20 minutes.

Schild Analysis: Repeat the histamine CRC. A rightward shift without depression of

indicates competitive antagonism.

Calculation: Calculate the Dose Ratio (DR). Plot

against

. The X-intercept is the

value.[3]

Validation Check: The slope of the regression line should be close to 1.0 (unity). If slope <

1, suspect non-equilibrium or allosteric modulation.

Protocol B: Muscarinic M2 Binding Assay (CHO Cells)
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Objective: Quantify the "off-target" affinity (

) of the enantiomers.

Membrane Prep: Use CHO-K1 cells stably expressing human M2 receptors. Homogenize in

ice-cold HEPES buffer.

Radioligand: Use

-N-Methylscopolamine (

-NMS) at 0.2 nM (

nM).

Competition Binding: Incubate membranes with radioligand and varying concentrations of

(R)-dimethindene or (S)-dimethindene (

to

M) for 60 mins at 25°C.

Filtration: Terminate reaction by rapid filtration through GF/B filters (pre-soaked in 0.5% PEI)

using a cell harvester.

Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis: Fit data to a one-site competition model to determine

. Convert to

using the Cheng-Prusoff equation:

Clinical Implications for Drug Development
The separation of dimethindene enantiomers offers a clear pathway for "chiral switching" to

improve the therapeutic index.

Reduced Sedation Potential: While both enantiomers cross the blood-brain barrier, the high

H1 affinity of the (R)-isomer means a lower total dose is required to achieve receptor
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occupancy. However, since the (S)-isomer contributes little to H1 blockade but may

contribute to off-target CNS effects, the pure (R)-isomer allows for precise dosing.

M2-Mediated Safety: The (S)-isomer is a potent M2 antagonist.[1][2] M2 blockade in the

heart increases heart rate (tachycardia) and enhances AV conduction. By removing the (S)-

distomer, (R)-dimethindene minimizes the risk of tachyarrhythmias, a known risk factor in

first-generation antihistamines.

Recommendation: For research requiring high-specificity H1 blockade without confounding

muscarinic variables, (R)-dimethindene is the superior reagent. For clinical formulations, the

racemate remains effective but carries a higher "metabolic load" of the inactive (S)-isomer

which contributes disproportionately to side effects.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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